2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Descripción
Chemical Structure and Nomenclature
This compound possesses a complex molecular architecture that defines its chemical behavior and potential applications. The compound features a molecular formula of C₈H₁₃N₃ with a molecular weight of 151.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name precisely describes the structural arrangement: this compound, indicating the specific positioning of methyl substituents and the degree of saturation within the ring system.
The structural framework consists of a fused heterocyclic system where an imidazole ring is condensed with a tetrahydropyridine ring at the 4,5-positions. The designation [4,5-C] indicates the specific fusion pattern, distinguishing it from other imidazopyridine isomers such as imidazo[4,5-b]pyridines or imidazo[1,2-a]pyridines. The presence of two methyl groups at positions 2 and 3 of the imidazole ring significantly influences the compound's steric properties and electronic distribution. The notation 3H,4H,5H,6H,7H indicates that the pyridine portion of the molecule is fully saturated, resulting in a tetrahydropyridine ring system rather than an aromatic pyridine ring.
The compound exists in multiple forms, including its dihydrochloride salt, which has been documented with the molecular formula C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 grams per mole. This salt formation enhances the compound's solubility properties and stability for various research applications. The Chemical Abstracts Service registry number 52538-09-7 uniquely identifies the base compound in chemical databases.
Table 1: Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Chemical Abstracts Service Number | 52538-09-7 |
| International Union of Pure and Applied Chemistry Name | This compound |
| InChI Key | OWKNQTHLYPTZLP-UHFFFAOYSA-N |
| Physical State | Colorless crystalline solid or white crystalline powder |
| Solubility | Soluble in ethanol, dichloromethane, and ether; poor water solubility |
Classification within Imidazopyridine Derivatives
This compound belongs to the broader classification of imidazopyridine derivatives, which constitute a significant class of nitrogen-containing heterocyclic compounds with diverse biological activities. Imidazopyridines consist of various isomeric forms including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance.
Within the imidazo[4,5-c]pyridine subfamily, this compound is distinguished by its unique substitution pattern and degree of saturation. Unlike many imidazo[4,5-c]pyridine derivatives that maintain aromatic character in both ring systems, the tetrahydro nature of the pyridine portion significantly alters its electronic properties and biological activity profile. This saturation reduces the overall aromaticity of the system while introducing conformational flexibility that can influence molecular interactions with biological targets.
The classification extends to its relationship with other biologically active imidazopyridine compounds. Research has established that imidazopyridines play crucial roles in numerous disease conditions, with their first discovered bioactivity as gamma-aminobutyric acid type A receptor positive allosteric modulators revealing their medicinal potential. Within this context, this compound represents a structurally unique variant that may exhibit distinct pharmacological properties compared to its aromatic counterparts.
The compound's classification also encompasses its synthetic accessibility and chemical reactivity patterns. The presence of the saturated pyridine ring creates additional sites for chemical modification through oxidation, reduction, and substitution reactions. This reactivity profile positions it as a valuable intermediate for the synthesis of more complex heterocyclic systems and pharmaceutical compounds.
Table 2: Classification Comparison of Imidazopyridine Derivatives
| Isomer Type | Ring Fusion Pattern | Aromatic Character | Representative Examples |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | 1,2-fusion | Fully aromatic | Zolpidem, Miroprofen |
| Imidazo[4,5-b]pyridine | 4,5-fusion to pyridine | Fully aromatic | Telcagepant, Tenatoprazole |
| Imidazo[4,5-c]pyridine | 4,5-fusion to pyridine | Fully aromatic | Bamaluzole, 3-deazaneplanocin A |
| This compound | 4,5-fusion | Partially saturated | Research compound |
Historical Context and Research Significance
The historical development of imidazo[4,5-c]pyridine chemistry traces back to fundamental research on purine analogs and their biological activities. The recognition that imidazopyridine derivatives could serve as purine mimetics led to systematic investigations of their synthesis and biological properties throughout the latter half of the twentieth century. The discovery of gamma-aminobutyric acid type A receptor positive allosteric modulators within this chemical class marked a pivotal moment that established the medicinal potential of imidazopyridines and prompted intensive research efforts.
Early synthetic approaches to imidazo[4,5-c]pyridines relied on condensation-dehydration reactions of pyridine-3,4-diamine with carboxylic acids or their equivalents under harsh conditions, often requiring high temperatures and strongly acidic reagents. These classical methods, while effective, suffered from limitations including prolonged reaction times, poor yields, and the need for toxic reagents such as phosphorus oxychloride and polyphosphoric acid. The development of more efficient synthetic methodologies has been a continuous focus of research, with recent advances introducing milder conditions and improved catalytic systems.
The specific compound this compound emerged from systematic structure-activity relationship studies aimed at understanding how structural modifications affect biological activity within the imidazopyridine family. The introduction of methyl substituents at positions 2 and 3, combined with the saturation of the pyridine ring, represents a strategic approach to modulate both the physicochemical properties and biological activity of the parent imidazo[4,5-c]pyridine scaffold.
Research significance of this compound extends beyond its individual properties to its role as a synthetic intermediate and pharmacological probe. The compound's unique structural features make it particularly valuable for investigating structure-activity relationships within the imidazopyridine family. Studies have demonstrated that the saturated pyridine ring system can significantly alter binding affinity and selectivity for various biological targets compared to fully aromatic analogs. This observation has important implications for drug design strategies targeting specific receptor subtypes or enzyme isoforms.
Contemporary research continues to explore the synthetic applications of this compound in developing new pharmaceutical compounds. The compound serves as a versatile building block for constructing more complex heterocyclic systems through various chemical transformations including oxidation, reduction, and substitution reactions. Modern synthetic approaches have incorporated advanced catalytic systems and controlled reaction environments to achieve consistent product quality and high yields in its preparation.
The research significance is further enhanced by the compound's potential applications in materials science, where its unique electronic properties and structural rigidity may contribute to the development of novel functional materials. The fused ring system provides a stable framework that can be further functionalized for specific applications in areas such as organic electronics and molecular recognition systems.
Propiedades
IUPAC Name |
2,3-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSKVIRKDRGEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy
The preparation of 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves:
- Formation of the fused imidazo-pyridine ring system via cyclization reactions.
- Introduction of methyl substituents at the 2 and 3 positions.
- Use of substituted pyridine derivatives as starting materials.
- Application of reduction and condensation steps to achieve the final heterocyclic structure.
Key Preparation Method: One-Pot Tandem Synthesis via SNAr Reaction, Reduction, and Heterocyclization
A highly efficient and green synthetic route involves a one-pot tandem process combining nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization steps. This method has been demonstrated for related imidazo[4,5-b]pyridine derivatives and is adaptable for the synthesis of 2,3-dimethyl derivatives.
Reaction Scheme Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | SNAr Reaction | 2-Chloro-3-nitropyridine + primary amine in H2O-IPA (1:1), 80 °C, 2 h | Formation of N-substituted pyridine-2,3-diamine intermediate |
| 2 | Reduction | Zn dust (1 equiv), concentrated HCl (0.5 equiv), 80 °C, 45 min | Reduction of nitro group to amino group, yielding diamine derivative |
| 3 | Heterocyclization (Condensation) | Addition of substituted aldehydes in H2O-IPA, 85 °C, 10 h | Cyclization to form imidazo[4,5-c]pyridine scaffold with substituents |
This sequential process can be performed without isolating intermediates, enhancing efficiency and yield.
Solvent and Catalyst Effects
- The use of a water-isopropanol (H2O-IPA) solvent mixture is critical for promoting the SNAr reaction and heterocyclization steps, providing a green and effective medium.
- Zn/HCl is preferred as a reducing agent over Zn/AcOH for faster reaction times (45 min vs. 12 h) and higher yields.
- Polar protic solvents like methanol or ethanol can also be used but generally give lower yields compared to H2O-IPA.
- Aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran result in significantly reduced yields.
Yields and Purification
- The overall yields for the imidazo[4,5-c]pyridine derivatives obtained by this method are excellent, often exceeding 85-90%.
- The crude products can be purified by column chromatography using ethyl acetate and hexane mixtures.
- Structural confirmation is achieved via ^1H NMR, ^13C NMR, and mass spectrometry.
Detailed Experimental Procedure (Adapted)
| Step | Procedure Details |
|---|---|
| 1 | Mix 1 equivalent of 2-chloro-3-nitropyridine with 1 equivalent of primary amine in 5 mL H2O-IPA (1:1). Stir at room temperature for 5 min, then heat at 80 °C for 2 h. Monitor by TLC. |
| 2 | Add 1 equivalent Zn dust and 0.5 equivalents concentrated HCl to the reaction mixture. Heat at 80 °C for 45 min. Filter off Zn dust. |
| 3 | Add 1 equivalent of substituted aldehyde to the filtrate. Heat at 85 °C for 10 h. Monitor by TLC. Cool and extract with ethyl acetate. Dry organic layer over MgSO4. Evaporate solvent. |
| 4 | Purify crude product by silica gel column chromatography (15% ethyl acetate in hexane). Characterize by NMR and MS. |
Mechanistic Insights
- The SNAr reaction facilitates substitution of the chlorine atom on the pyridine ring by the amine, forming an N-substituted intermediate.
- Reduction converts the nitro group to a diamine, which is essential for ring closure.
- The aldehyde reacts with the diamine to form an imine or immonium intermediate, which undergoes cyclization to form the fused imidazo ring.
- Water in the solvent system promotes electrophile-nucleophile activation, aiding the heterocyclization step.
Alternative and Supporting Methods
While the above one-pot procedure is the most reported and efficient, other methods include:
- Stepwise synthesis involving isolation of intermediates such as pyridine-2,3-diamines followed by cyclization with aldehydes.
- Use of Pd- or Cu-catalyzed cyclization reactions of 2-halo-3-acylaminopyridines with amines in other imidazo-pyridine analogs.
- Reduction with sodium thiosulfate in alkaline media for related imidazo derivatives, though this is less common for this specific compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| One-pot SNAr-Reduction-Heterocyclization | 2-chloro-3-nitropyridine, primary amine, Zn/HCl, aldehyde, H2O-IPA, 80-85 °C | High yield, green solvent, one-pot, simple workup | Requires Zn/HCl, longer heating for cyclization |
| Stepwise Isolation and Cyclization | Isolated pyridine-2,3-diamine, aldehydes, reflux in protic solvents | Allows intermediate characterization | More time-consuming, multiple steps |
| Metal-catalyzed Cyclization (Pd, Cu) | 2-halo-3-acylaminopyridines, amines, Pd/Cu catalysts | Regioselective, applicable to diverse substrates | Requires expensive catalysts, more complex setup |
Research Findings and Data Highlights
- The use of Zn/HCl as a reducing agent in H2O-IPA solvent reduces reaction time for nitro reduction from hours to under an hour with excellent yields (~90%).
- Heterocyclization with aldehydes in H2O-IPA proceeds efficiently without additional catalysts, achieving high purity products.
- Substituted aldehydes with electron-donating or withdrawing groups and heteroaromatic aldehydes are well tolerated, providing a broad substrate scope.
- The one-pot tandem approach aligns with green chemistry principles by minimizing waste and avoiding isolation of intermediates.
Análisis De Reacciones Químicas
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine as an anticancer agent. Its derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The mechanism was linked to the modulation of apoptosis-related proteins.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation.
Case Study :
In a study conducted by researchers at a prominent university, this compound was shown to reduce the levels of inflammatory cytokines in a model of neurodegeneration. This suggests potential therapeutic applications in diseases like Alzheimer's and Parkinson's.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have been synthesized and tested for efficacy against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | P. aeruginosa | 64 µg/mL |
Drug Development
The unique structure of this compound makes it an attractive scaffold for drug development. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases.
Biochemical Research
In biochemical assays, this compound is utilized as a reference standard due to its well-characterized properties. It aids in the development of assays for screening other compounds with similar structures.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, compounds with an imidazopyridine core have been shown to inhibit c-MET kinases, which play a role in carcinogenesis . This inhibition can potentially stop the progression of cancer by interfering with the signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Key Differences :
- Synthetic Routes : Imidazo[4,5-b]pyridines are often synthesized via condensation of nitro-pyridinamines with aldehydes and sodium dithionite , whereas imidazo[4,5-C]pyridines may require tailored protocols due to their unique fusion .
- Biological Activity : Imidazo[4,5-b]pyridines show broader exploration in anticancer and antimicrobial contexts , while imidazo[4,5-C]pyridines are less studied but implicated in BET inhibition (e.g., I-BET151 derivatives) .
Substituent Variations
Methyl vs. Halogen Substituents
Aryl-Substituted Derivatives
- 4-(4-Fluorophenyl)-imidazo[4,5-C]pyridine (CAS 7271-09-2 ): The fluorophenyl group introduces π-π stacking capabilities and moderate lipophilicity (density 1.253 g/cm³, pKa 12.75 ).
- 2-(4-Fluorophenyl)-imidazo[4,5-C]pyridine (CAS 944903-69-9 ): Demonstrates higher molecular weight (217.24 g/mol) and altered pharmacokinetics compared to the dimethyl analog.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Actividad Biológica
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a synthetic organic compound characterized by its unique fused imidazole and pyridine ring system. This compound has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications.
- Molecular Formula : C8H13N3
- Molecular Weight : 151.21 g/mol
- CAS Number : 933725-60-1
- IUPAC Name : 2,3-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer properties and mechanisms of action.
Anticancer Potential
Recent studies have demonstrated that compounds based on the imidazo-pyridine scaffold exhibit significant anticancer activity against various cancer cell lines. For instance:
-
In Vitro Studies :
- A study evaluated a series of imidazole-pyridine derivatives and found that certain compounds exhibited IC50 values below 50 µM against breast cancer cell lines such as MCF-7 and MDA-MB-468. Specifically, compounds 5a , 5c , 5d , and 5e showed promising results with IC50 values ranging from 39.19 to 45.82 µM after 24 hours of treatment .
- In Vivo Studies :
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : Compounds derived from this scaffold have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The imidazole-pyridine derivatives may trigger apoptotic pathways in cancer cells leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of imidazo-pyridine derivatives is influenced by their structural features. Variations in alkyl substitutions at specific positions on the imidazole ring can significantly affect their potency. For example:
- Increased alkyl chain length at the N1 nitrogen of the imidazole ring correlates with lower IC50 values against certain cancer cell lines .
Data Summary Table
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Notes |
|---|---|---|---|---|
| 5a | MCF-7 | 45.82 ± 1.32 | 42.40 ± 1.21 | Alkyl substitution absent |
| 5c | MDA-MB-468 | 43.46 ± 1.08 | 49.23 ± 1.21 | Higher activity noted |
| 5e | BT474 | 39.19 ± 1.12 | 39.85 ± 1.25 | Most potent among tested |
Case Studies
In a notable study focusing on the design and synthesis of imidazole-pyridine-based scaffolds for anticancer applications:
Q & A
Q. What are the key synthetic strategies for preparing 2,3-dimethylimidazo[4,5-C]pyridine derivatives?
The synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, phase-transfer catalysis (solid-liquid) using dimethylformamide (DMF) and p-toluenesulfonic acid as catalysts can promote the formation of the imidazo-pyridine core . Copper-catalyzed cycloaddition reactions, as seen in triazolopyridine derivatives, may also be adapted for this compound, leveraging ethynyl or azide intermediates under optimized conditions (e.g., sodium ascorbate and copper sulfate in DMSO) . Key steps include:
- Precursor preparation : Use of diamine derivatives (e.g., pyridine-2,3-diamine) with methyl substituents.
- Cyclization : Acid-catalyzed or transition-metal-mediated ring closure.
Q. How can structural confirmation and purity assessment be performed for this compound?
- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm methyl group positions and ring saturation .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C9H14N3: 164.12) .
- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% as per typical lab-scale syntheses) .
Q. What solvents and catalysts are optimal for purification of imidazo[4,5-C]pyridine derivatives?
- Recrystallization : Use ethanol or ethyl acetate for high-yield recovery.
- Column chromatography : Silica gel with eluents like dichloromethane:methanol (95:5) to remove unreacted precursors .
- Salt formation : Dihydrochloride salts (e.g., using HCl in diethyl ether) improve crystallinity and stability .
Advanced Research Questions
Q. How do substituents on the imidazo[4,5-C]pyridine core influence its reactivity and bioactivity?
- Electron-withdrawing groups (e.g., trifluoromethoxy) : Enhance electrophilic substitution but may reduce solubility .
- Bulkier substituents (e.g., tert-butyl) : Steric hindrance can limit ring flexibility, affecting binding to biological targets like enzymes .
- Comparative studies : Derivatives with bromine or phenyl groups show distinct electronic profiles, impacting antimicrobial or anticancer activity in vitro .
Q. What computational methods are effective for predicting interactions of this compound with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) based on π-π stacking of the aromatic core and hydrogen bonding with the imidazole nitrogen .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in aqueous environments (e.g., 100-ns trajectories with AMBER force fields) to assess conformational changes .
Q. How can contradictory data in synthetic yields or purity be resolved?
- Method optimization : Compare phase-transfer catalysis (yields ~60-70%) vs. copper-catalyzed methods (yields ~50-55%) under inert atmospheres .
- Byproduct analysis : LC-MS to identify side products (e.g., over-methylation or ring-opening).
- Statistical design : Apply response surface methodology (RSM) to optimize reaction time, temperature, and catalyst loading .
Methodological Considerations
Q. What techniques are recommended for analyzing degradation pathways under storage?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.
- Stability-indicating assays : Use UPLC-PDA to track degradation products (e.g., hydrolyzed imidazole rings) .
Q. How can regioselectivity challenges during substitution reactions be addressed?
Q. What in vitro assays are suitable for evaluating biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
